6-Chloro-N-neopentylnicotinic acid
Description
6-Chloro-N-neopentylnicotinic acid (systematic IUPAC name: 6-chloro-N-(2,2-dimethylpropyl)nicotinic acid) is a substituted nicotinic acid derivative. The addition of the neopentyl (2,2-dimethylpropyl) group to the nitrogen atom likely alters its physicochemical properties, bioavailability, and environmental persistence compared to simpler analogs like 6-CNA.
Properties
CAS No. |
585544-20-3 |
|---|---|
Molecular Formula |
C11H16ClNO2 |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
6-chloro-1-(2,2-dimethylpropyl)-2H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H16ClNO2/c1-11(2,3)7-13-6-8(10(14)15)4-5-9(13)12/h4-5H,6-7H2,1-3H3,(H,14,15) |
InChI Key |
XYBYHLQGRGMWCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN1CC(=CC=C1Cl)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-Chloro-N-neopentylnicotinic acid with key analogs and metabolites, focusing on environmental detection, persistence, and analytical data derived from systemic pesticide assessments.
Table 1: Comparative Analysis of this compound and Related Compounds
Key Findings:
Environmental Persistence :
- 6-CNA exhibits moderate persistence in soil (half-life: 30–60 days), comparable to imidacloprid-urea but shorter than the parent compound imidacloprid . The neopentyl group in this compound may extend its half-life due to reduced microbial degradation susceptibility.
- Imidacloprid-olefin shows rapid photodegradation, whereas 6-CNA is more stable under UV exposure .
Detection in Environmental Matrices :
- 6-CNA is detected in 12–18% of agricultural soil samples, with median concentrations of 0.3–1.2 ng/g . This contrasts with higher detection rates for 5-hydroxy-imidacloprid (22–30%), attributed to its formation via oxidative pathways in plants and insects.
Toxicological Profile: While 6-CNA is less acutely toxic to honeybees (LD₅₀ > 1,000 ng/bee) compared to imidacloprid (LD₅₀ = 3.7 ng/bee), its chronic effects on aquatic invertebrates are significant (EC₅₀ for Daphnia: 120 µg/L) .
Analytical Challenges :
- 6-CNA and its derivatives require LC-MS/MS for quantification due to low environmental concentrations. Co-elution with other metabolites (e.g., 5-hydroxy-imidacloprid) necessitates advanced chromatographic separation .
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